2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Overview
Description
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The compound can be synthesized by condensing resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid. This method was later simplified by Dey and Row.
Amidation Reaction: The resulting chromen-4-one derivative can be further converted to the acetamide by reacting with ammonia or an appropriate amine under dehydration conditions.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 2-position can be reduced to form a dihydrochromone.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using acyl chlorides or anhydrides for esterification, and alkyl halides for etherification.
Major Products Formed:
Oxidation: 7-hydroxy-2-oxo-2H-chromen-4-one
Reduction: 7-hydroxy-2H-chromen-4-one
Substitution: 7-hydroxy-2-oxo-2H-chromen-4-yl acetate or ether derivatives
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .
Mode of Action
Coumarin derivatives have been reported to exhibit their anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarin derivatives are known to affect a variety of biochemical pathways related to their diverse biological and pharmacological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a lead compound for drug development.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide is structurally similar to other chromone derivatives, such as:
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness: Unlike some of its analogs, this compound has shown superior bioactivity in certain biological assays, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOCMCJTKIUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420601 | |
Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101999-45-5 | |
Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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